Desfluoro Hydroxy Fallypride is a derivative of Fallypride, a radioligand used primarily in positron emission tomography (PET) imaging to study dopamine D2 and D3 receptor densities in the brain. The removal of fluorine from the Fallypride structure alters its pharmacological properties, making it a subject of interest for further research.
Desfluoro Hydroxy Fallypride is synthesized from Fallypride through specific chemical modifications. The synthesis often involves de-fluorination processes that can be achieved through various chemical reactions.
Desfluoro Hydroxy Fallypride is classified as a substituted benzamide. It belongs to a class of compounds that target dopamine receptors, particularly the D2 subtype. Its classification as a radioligand makes it significant for neuropharmacological studies.
The synthesis of Desfluoro Hydroxy Fallypride can be approached through several methods:
The molecular structure of Desfluoro Hydroxy Fallypride retains the core benzamide structure characteristic of Fallypride but lacks the fluorine atom at one position on the aromatic ring. The addition of a hydroxyl group significantly influences its binding affinity to dopamine receptors.
Desfluoro Hydroxy Fallypride undergoes several chemical reactions that are crucial for its synthesis:
Desfluoro Hydroxy Fallypride functions similarly to its parent compound, interacting with dopamine receptors in the brain:
Studies indicate that modifications in the ligand structure can lead to variations in receptor affinity and selectivity, which is critical for developing targeted therapies .
Desfluoro Hydroxy Fallypride has potential applications in various scientific fields:
Desfluoro Hydroxy Fallypride (chemical name: (S)-N-((1-allylpyrrolidin-2-yl)methyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide) is a benzamide derivative with the molecular formula C₂₀H₃₀N₂O₄ and a molecular weight of 362.46 g/mol. Its IUPAC name reflects key structural features: a pyrrolidine ring with an allyl substituent, a hydroxypropyl chain, and dimethoxybenzamide moiety. The compound’s SMILES string (C=CCN(CCC1)[C@@H]1CNC(C2=C(C(OC)=CC(CCCO)=C2)OC)=O) confirms its stereochemistry at the pyrrolidine C2 position, critical for receptor interaction [1].
Table 1: Chemical Identity of Desfluoro Hydroxy Fallypride
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₀N₂O₄ |
Molecular Weight | 362.46 g/mol |
IUPAC Name | (S)-N-((1-allylpyrrolidin-2-yl)methyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide |
CAS Number | 166173-73-5 |
SMILES | C=CCN(CCC1)[C@@H]1CNC(C2=C(C(OC)=CC(CCCO)=C2)OC)=O |
Structurally, it differs from the PET tracer Fallypride in two key aspects:
The protonated pyrrolidine nitrogen forms a critical salt bridge with Asp110³.³² in dopamine receptors, while the hydroxyl group enables interactions with secondary binding site (SBS) residues like Ser192/193 in D3R. Conformational studies reveal its benzamide moiety adopts a coplanar orientation optimal for orthosteric pocket accommodation [4] [7].
Desfluoro Hydroxy Fallypride exhibits high affinity for dopamine D2 and D3 receptors (D2R/D3R), serving as a valuable tool for probing dopaminergic pathophysiology:
Receptor Binding Dynamics: As a structural analog of Fallypride (D2/D3R Kd = 0.03 nM), it retains nanomolar affinity while the hydroxyl modification alters its competition with endogenous dopamine. Studies show its reduced dopamine competition compared to Fallypride, attributable to weaker orthosteric binding site engagement [9].
Neurodegenerative Research Applications: In Huntington’s disease models (zQ175DN KI mice), Fallypride derivatives demonstrate striatal D2/D3 receptor depletion (30-50% reduction), correlating with disease progression. Desfluoro Hydroxy Fallypride’s metabolic stability enables longitudinal studies of receptor density changes [10].
Metabolic Profile: Microsomal studies reveal primary metabolic pathways:
Table 2: Dopamine Receptor Binding and Functional Properties
Property | Implication | Research Utility |
---|---|---|
D2/D3 Receptor Affinity | Sub-nanomolar Ki | Quantitative receptor density mapping |
Dopamine Competition | Moderate (IC₅₀ > Fallypride) | Synaptic dopamine level assessment |
Blood-Brain Barrier Penetration | Moderate (logP ~2.8) | CNS pharmacokinetic studies |
The hydroxyl group enhances polarity, reducing nonspecific binding compared to fluorinated analogs—critical for autoradiography and in vitro binding assays where low background signal is essential [10].
Desfluoro Hydroxy Fallypride’s structural features have informed the development of bitopic (dual-binding) ligands targeting dopamine receptors. Bitopic ligands combine an orthosteric binding fragment (OBF) with a secondary binding fragment (SBF) connected via a spacer:
Synthetic Versatility: The hydroxyl group serves as a handle for conjugating SBFs via etherification or esterification. Studies show 3-6 carbon atom spacers optimize D3R selectivity when linked to heterocyclic SBFs (e.g., thiophene) [4] [7].
D3R Selectivity Engineering: Computational docking reveals:
Table 3: Bitopic Ligand Modifications and Receptor Selectivity
Modification | D3R Affinity (Ki) | D2R/D3R Selectivity Ratio | Key Interaction |
---|---|---|---|
Parent Compound | 1.8 ± 0.3 nM | 1:5 | Orthosteric Asp110 salt bridge |
+ 6-Carbon-Thiophene SBF | 0.6 ± 0.1 nM | 1:28 | SBF-Lys229 H-bond |
+ 8-Carbon-Pyridine SBF | 3.4 ± 0.5 nM | 1:15 | SBP hydrophobic packing |
β-arrestin recruitment assays confirm that bitopic analogs derived from this scaffold maintain potent competition with dopamine (EC₅₀ = 2–5 nM), addressing a limitation of early D3R-selective ligands like Fluortriopride which poorly compete with endogenous dopamine [9]. This balance of selectivity and competition is vital for in vivo imaging applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0